LogP Advantage vs. Non-Butylated Analog
The target compound's computed XLogP3-AA of 3.1 represents a substantial 2.67 log unit increase over the 0.43 LogP of its non-butylated congener 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (CAS 25877-46-7) [1]. This difference corresponds to a theoretical ~470-fold greater partitioning into octanol, which translates to enhanced passive membrane permeability and improved solubility in lipophilic media—critical parameters in cellular assay design and material formulation. In the context of the 2,6-di-tert-butylphenol series, where LogP values exceed 4.0, the target compound's intermediate lipophilicity may offer a favorable compromise between membrane transit and aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol: LogP = 0.43 |
| Quantified Difference | ΔLogP ≈ 2.67 (~470-fold octanol preference) |
| Conditions | Computational prediction (XLogP3-AA, PubChem; Hit2Lead LogP) |
Why This Matters
A 2.67 log unit lipophilicity difference alters membrane partitioning by approximately three orders of magnitude, making the target compound a far more suitable candidate for cell-based assays requiring intracellular target engagement and for non-polar formulation matrices.
- [1] PubChem. 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol; CID 137130383. XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/137130383 View Source
- [2] Shakira, R. M. et al. (2022). RSC Advances, 12(27), 17085–17095. Notes that 2,6-di-tert-butylphenol-containing oxadiazoles exhibit LogP > 4. View Source
